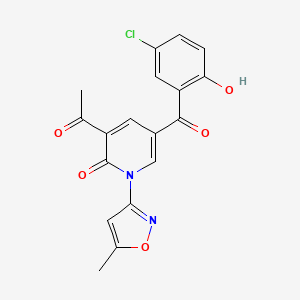
3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one, also known as AC-42, is a novel small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. AC-42 belongs to the class of pyridinone derivatives, which have been extensively studied for their pharmacological properties.
作用機序
The mechanism of action of 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This compound has also been shown to have antioxidant and anti-inflammatory properties, which can help in the prevention of oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to have anti-inflammatory and antioxidant effects, which can help in the prevention of oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the major advantages of 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one is its potential as a therapeutic agent for Alzheimer's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function and memory in animal models of Alzheimer's disease. However, one of the limitations of this compound is its limited bioavailability, which can limit its effectiveness as a therapeutic agent.
将来の方向性
There are several future directions for research on 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one. One of the major areas of research is the development of more potent and selective inhibitors of acetylcholinesterase. Another area of research is the development of novel drug delivery systems that can improve the bioavailability of this compound. Additionally, further research is needed to explore the potential of this compound as a therapeutic agent for other neurodegenerative diseases.
合成法
The synthesis of 3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one involves the reaction of 5-chloro-2-hydroxybenzoyl chloride with 5-methyl-1,2-oxazol-3-ylamine, followed by the reaction of the resulting intermediate with 3-acetylpyridin-2-one. The synthesis of this compound has been reported in several research articles, and the compound has been obtained in good yields with high purity.
科学的研究の応用
3-Acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one has been extensively studied for its potential as a therapeutic agent in various diseases. One of the major areas of research for this compound is its potential as a treatment for Alzheimer's disease. Studies have shown that this compound can inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of acetylcholine in the brain. This can lead to an increase in the levels of acetylcholine, which is a neurotransmitter that is involved in memory and learning. This compound has also been shown to have neuroprotective effects, which can help in the prevention of neurodegenerative diseases.
特性
IUPAC Name |
3-acetyl-5-(5-chloro-2-hydroxybenzoyl)-1-(5-methyl-1,2-oxazol-3-yl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5/c1-9-5-16(20-26-9)21-8-11(6-13(10(2)22)18(21)25)17(24)14-7-12(19)3-4-15(14)23/h3-8,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRMZNVVVJALHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C=C(C=C(C2=O)C(=O)C)C(=O)C3=C(C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)

![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7463736.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)

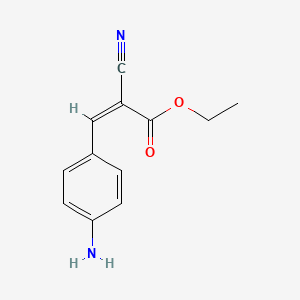
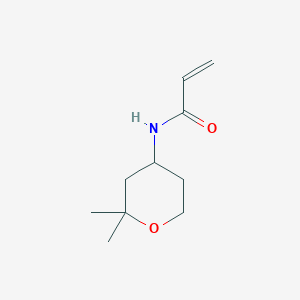


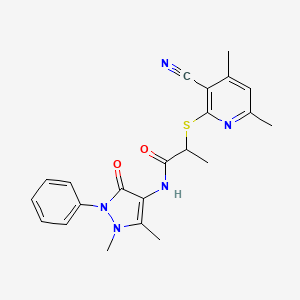

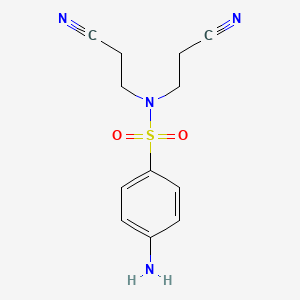
![[4-(3-Methylphenyl)piperazin-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B7463795.png)